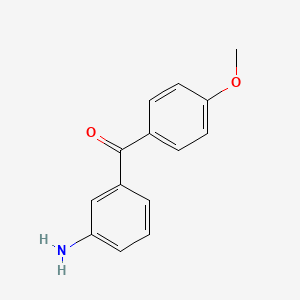

(3-Aminophenyl)(4-methoxyphenyl)methanone

Description

(3-Aminophenyl)(4-methoxyphenyl)methanone is a diaryl ketone derivative characterized by a methoxy group at the para-position of one phenyl ring and an amino group at the meta-position of the other. This compound belongs to a broader class of aromatic ketones, which are pivotal intermediates in pharmaceutical and materials chemistry. Its structure combines electron-donating (methoxy) and electron-withdrawing (amino) substituents, influencing its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

(3-aminophenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHYIYWROJLOLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442466 | |

| Record name | (3-aminophenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62261-35-2 | |

| Record name | (3-aminophenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminophenyl)(4-methoxyphenyl)methanone can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the reaction of 4-methoxybenzoyl chloride with 3-aminophenylboronic acid in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalytic systems and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Aminophenyl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

(3-Aminophenyl)(4-methoxyphenyl)methanone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Aminophenyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

The following analysis compares (3-aminophenyl)(4-methoxyphenyl)methanone with structurally related diaryl ketones, focusing on substituent effects, reactivity, and biological activity.

Structural and Electronic Comparisons

Key Observations :

- The amino group in this compound enhances polarity and hydrogen-bonding capacity compared to halogenated analogs (e.g., 4-F substituent in ).

- Methoxy groups generally increase solubility in organic solvents but reduce reactivity in hydrogenation reactions compared to hydroxylated analogs (e.g., (4-hydroxyphenyl)phenylmethanone is unreactive in transfer hydrogenation due to acid-base interactions) .

Reactivity in Chemical Transformations

- Hydrogenation: (4-Methoxyphenyl)phenylmethanone is reduced to its alcohol derivative with 76% yield, whereas (4-hydroxyphenyl)phenylmethanone is inert under the same conditions. This highlights the deactivating role of phenolic -OH groups in surface-catalyzed reactions . No direct data exist for the amino-substituted analog, but the electron-rich NH₂ group may further modulate reactivity in reduction or cross-coupling reactions.

Key Observations :

- For example, (3-aminophenyl)(3,4,5-trimethoxyphenyl)methanone exhibits higher IC₅₀ values than non-aminated derivatives, suggesting steric or electronic hindrance .

- Methoxy groups in combination with planar heterocycles (e.g., quinazoline) significantly improve cytotoxicity, as seen in .

Physicochemical Properties

- Dipole Moments: The indolizinyl derivative (5-amino-1-phenylindolizin-3-yl)(4-methoxyphenyl)methanone exhibits a ground-state dipole moment of 5.2 D, increasing to 8.7 D in the excited state. This solvatochromic behavior suggests strong solvent interactions, which may apply to the target compound .

- logP and Solubility: Methoxy substitution increases logP (e.g., 3.55 for (3-aminophenyl)(3,4-dimethylphenyl)methanone ), but amino groups can counteract this by enhancing hydrophilicity.

Biological Activity

(3-Aminophenyl)(4-methoxyphenyl)methanone, also known as an aryl ketone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of an amino group and a methoxy-substituted phenyl ring, which are known to influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15NO2, with a molecular weight of 241.29 g/mol. Its structure can be represented as follows:

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes involved in metabolic pathways, potentially leading to anti-inflammatory and anticancer effects.

- Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing cellular responses .

- Antioxidant Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antioxidant properties, scavenging free radicals effectively .

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A study using the MTT assay revealed that the compound showed higher cytotoxicity against human glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells. The IC50 values were determined to be significantly lower for U-87 cells, indicating a selective toxicity towards certain cancer types .

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory processes .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging method. Results indicated that it exhibits potent antioxidant activity, outperforming standard antioxidants like ascorbic acid in some cases .

Case Studies

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Factors such as solubility, bioavailability, and metabolic stability play significant roles in its efficacy. Studies suggest that modifications to the structure can enhance these properties, potentially leading to improved therapeutic outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.